
Thiophene, 2-(4-bromophenyl)-5-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2-(4-bromophenyl)-5-ethoxy- is an organic compound with the molecular formula C12H11BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromophenyl group at the 2-position and an ethoxy group at the 5-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(4-bromophenyl)-5-ethoxy- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(4-bromophenyl)-5-ethoxy- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Thiophene, 2-(4-bromophenyl)-5-ethoxy- has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of bioactive molecules.
Materials Science: Employed in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Thiophene, 2-(4-bromophenyl)-5-ethoxy- in its applications involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group allows for further functionalization through substitution reactions, while the ethoxy group can influence the electronic properties of the thiophene ring. These properties make it a versatile compound in organic synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
- Thiophene, 2-(4-chlorophenyl)-5-ethoxy-
- Thiophene, 2-(4-methylphenyl)-5-ethoxy-
- Thiophene, 2-(4-nitrophenyl)-5-ethoxy-
Uniqueness
Thiophene, 2-(4-bromophenyl)-5-ethoxy- is unique due to the presence of the bromine atom, which provides a site for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis compared to its analogs with different substituents .
Properties
CAS No. |
375826-33-8 |
|---|---|
Molecular Formula |
C12H11BrOS |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-ethoxythiophene |
InChI |
InChI=1S/C12H11BrOS/c1-2-14-12-8-7-11(15-12)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 |
InChI Key |
QFYJKPGEHBECJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(S1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


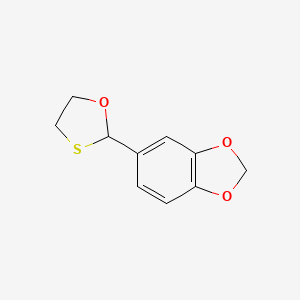
![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)
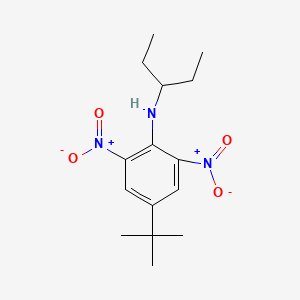

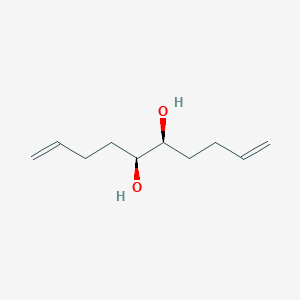
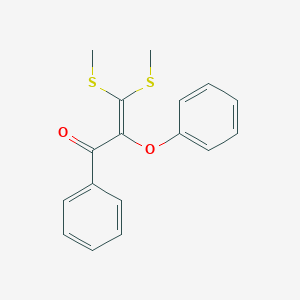
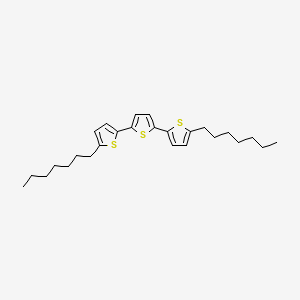
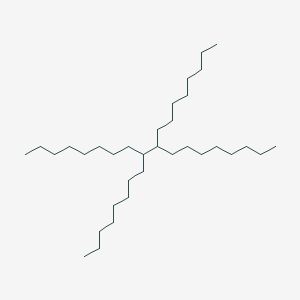
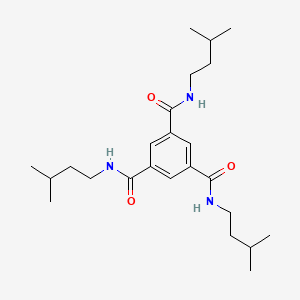
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
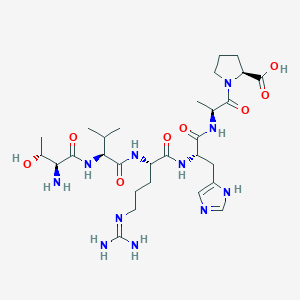
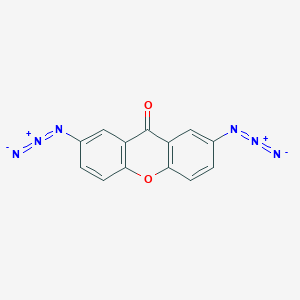
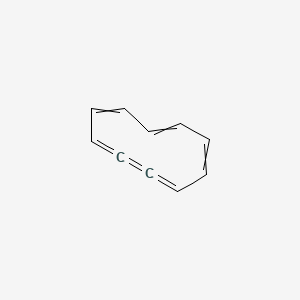
![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)
